
1,9-Bis(hexyloxy)nonane-1,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Bis(hexyloxy)nonane-1,9-diol is a chemical compound with the molecular formula C21H44O4. It is a type of diol, which means it contains two hydroxyl (OH) groups. This compound is known for its unique structure, which includes two hexyloxy groups attached to a nonane backbone. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(hexyloxy)nonane-1,9-diol typically involves the reaction of 1,9-nonanediol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,9-Bis(hexyloxy)nonane-1,9-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are aldehydes or ketones, depending on the specific conditions.
Reduction: The major products are alkanes.
Substitution: The major products are the substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,9-Bis(hexyloxy)nonane-1,9-diol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of lipid bilayers and membrane dynamics due to its amphiphilic nature.
Industry: Used in the production of polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1,9-Bis(hexyloxy)nonane-1,9-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the hexyloxy groups provide hydrophobic interactions. These properties allow it to interact with lipid bilayers, proteins, and other biomolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,9-Nonanediol: A simpler diol with only hydroxyl groups and no hexyloxy groups.
1,9-Decanediol: Similar structure but with a longer carbon chain.
1,8-Octanediol: Similar structure but with a shorter carbon chain.
Uniqueness
1,9-Bis(hexyloxy)nonane-1,9-diol is unique due to the presence of both hydroxyl and hexyloxy groups. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its structure allows for specific interactions that are not possible with simpler diols like 1,9-Nonanediol.
Eigenschaften
CAS-Nummer |
88302-17-4 |
|---|---|
Molekularformel |
C21H44O4 |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
1,9-dihexoxynonane-1,9-diol |
InChI |
InChI=1S/C21H44O4/c1-3-5-7-14-18-24-20(22)16-12-10-9-11-13-17-21(23)25-19-15-8-6-4-2/h20-23H,3-19H2,1-2H3 |
InChI-Schlüssel |
LGYPEIAEMSYLTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(CCCCCCCC(O)OCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
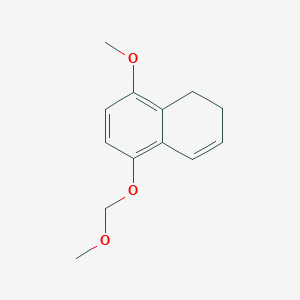
![4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14406685.png)
![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)
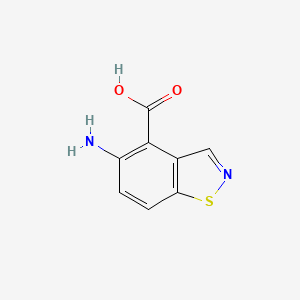

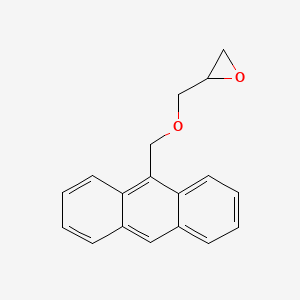
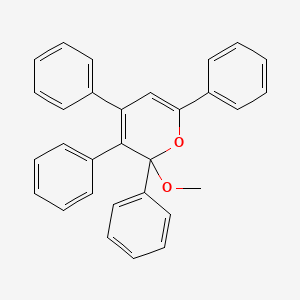
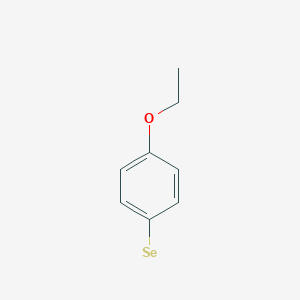
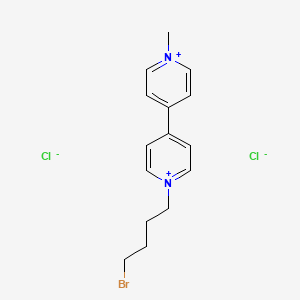
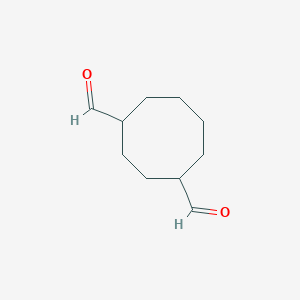
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
